4',6-Difluoro-4-methyl-[1,1'-biphenyl]-3-amine
Description
Properties
IUPAC Name |
4-fluoro-5-(4-fluorophenyl)-2-methylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N/c1-8-6-12(15)11(7-13(8)16)9-2-4-10(14)5-3-9/h2-7H,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JALQASRTBSGZIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)C2=CC=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Starting Materials and Reaction Design
The synthesis typically begins with 3-bromo-4-methylaniline as the amine-bearing aryl halide and 3,5-difluorophenylboronic acid as the fluoro-substituted coupling partner. The choice of boron reagent is critical, as ester-protected boronic acids (e.g., pinacol boronic esters) enhance stability during storage and handling.
Table 1: Standard Suzuki-Miyaura Reaction Conditions
| Component | Specification |
|---|---|
| Palladium Catalyst | Pd(PPh₃)₄ (0.5–1.0 mol%) |
| Ligand | PCy₃·HBF₄ (0.08 mol%) |
| Base | K₃PO₄ (2.0 equiv) |
| Solvent System | Toluene/H₂O (4:1 v/v) |
| Temperature | 85°C |
| Reaction Time | 12–18 hours |
| Yield | 78–85% (isolated) |
The biphasic solvent system facilitates catalyst recycling, while the tricyclohexylphosphine ligand (PCy₃·HBF₄) accelerates oxidative addition and transmetalation steps. Recent advances demonstrate that reducing Pd loading to 0.04 mol% remains feasible without compromising yield, provided optimal ligand-to-metal ratios are maintained.
Nitro Group Reduction Strategies
For syntheses starting from nitro precursors, catalytic hydrogenation offers a robust pathway to install the terminal amine group. This two-step approach first constructs the biphenyl nitro intermediate before reduction.
Hydrogenation Protocol
4',6-Difluoro-4-methyl-3-nitro-1,1'-biphenyl undergoes hydrogenation using 5% Pd/C (10 wt%) under 50 psi H₂ in ethanol at 60°C. The reaction typically completes within 4 hours, achieving >95% conversion.
Critical Considerations:
-
Catalyst Poisoning: Residual sulfur or phosphorus from earlier coupling steps necessitates thorough washing with ethyl acetate before hydrogenation.
-
Selectivity: Competitive reduction of fluorine substituents is negligible under these conditions, with <0.5% defluorination observed via ¹⁹F NMR.
Alternative Synthetic Pathways
Ullmann Coupling for Challenging Substrates
When steric hindrance from the 4-methyl group impedes Suzuki-Miyaura reactivity, Ullmann-type couplings using copper catalysts provide an alternative. A representative protocol employs:
-
CuI (10 mol%)
-
1,10-Phenanthroline (20 mol%)
-
Cs₂CO₃ (2.5 equiv)
-
DMSO at 110°C for 24 hours
This method achieves moderate yields (55–60%) but requires chromatographic purification due to homo-coupling byproducts.
Buchwald-Hartwig Amination
Direct installation of the amine group via Buchwald-Hartwig amination remains less common but shows promise for late-stage functionalization:
Reaction Parameters:
-
Pd₂(dba)₃ (2 mol%)
-
XantPhos (4 mol%)
-
NaOtBu (3 equiv)
-
Toluene at 100°C
Initial studies report 65% yield for coupling 3-bromo-4',6-difluoro-4-methylbiphenyl with ammonia surrogates, though scalability remains challenging.
Industrial-Scale Optimization
Transitioning from laboratory to production-scale synthesis introduces unique constraints. A three-step optimized pathway demonstrates industrial viability:
Step 1: Boronic Ester Preparation
Step 2: Suzuki-Miyaura Coupling
Step 3: Catalytic Hydrogenation
Cumulative Yield: 73% (theoretical maximum 85%)
Analytical and Purification Techniques
Chemical Reactions Analysis
Types of Reactions
4’,6-Difluoro-4-methyl-[1,1’-biphenyl]-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where fluorine atoms or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized biphenyl derivatives, while substitution reactions can produce a wide range of substituted biphenyl compounds .
Scientific Research Applications
Medicinal Chemistry
Antibacterial Activity
Research indicates that biphenyl derivatives, including 4',6-difluoro-4-methyl-[1,1'-biphenyl]-3-amine, exhibit significant antibacterial properties. A study highlighted the effectiveness of biphenyl compounds against Staphylococcus aureus and Bacillus anthracis, showing that modifications in the biphenyl structure can enhance their potency. Specifically, 1,4-biphenyl substitutions demonstrated superior antibacterial activity compared to other isomers, with minimal cytotoxicity to mammalian cells .
Antifungal Properties
This compound serves as a key intermediate in the synthesis of fungicides like Fluxapyroxad, which inhibits succinate dehydrogenase in fungi. This inhibition disrupts essential metabolic processes, making it effective against various fungal pathogens . The synthesis of such compounds often employs methods like Suzuki-Miyaura coupling, which has been optimized for efficiency and environmental sustainability .
Materials Science
Organic Light Emitting Diodes (OLEDs)
Fluorinated biphenyls are integral to the development of OLEDs due to their rigidity and electron-deficient nature. The incorporation of this compound into OLED materials can enhance their performance by improving charge transport properties and stability . These properties are crucial for the efficiency and longevity of OLED devices.
Liquid Crystal Displays (LCDs)
Similar to OLEDs, this compound is also explored for use in LCD technology. Its chemical stability and ability to modify electronic properties make it a suitable candidate for developing advanced liquid crystal materials that can improve display quality and response times .
Synthetic Intermediate
Versatile Building Block
this compound acts as a versatile building block in organic synthesis. It can be utilized in the preparation of various functionalized biphenyl derivatives through reactions such as nucleophilic substitution and cross-coupling reactions. The presence of fluorine atoms enhances the reactivity and selectivity of these compounds during synthetic transformations .
Case Studies
Mechanism of Action
The mechanism of action of 4’,6-Difluoro-4-methyl-[1,1’-biphenyl]-3-amine involves its interaction with molecular targets and pathways within biological systems. The presence of fluorine atoms can enhance the compound’s binding affinity to specific targets, influencing its biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Fluorinated Biphenyl Amines
Fluorine substitution significantly alters physicochemical and biological properties. Key analogs include:
Key Observations :
Methyl-Substituted Biphenyl Amines
Methyl groups influence steric effects and metabolic stability:
Comparison :
Heterocyclic-Functionalized Biphenyl Amines
Key Differences :
Nitro- and Amino-Substituted Analogs
Nitro groups are critical for prodrug activation but pose safety concerns:
Safety Note:
- Nitro groups are associated with genotoxicity, whereas fluorine and methyl substitutions in the target compound may offer safer profiles .
Biological Activity
4',6-Difluoro-4-methyl-[1,1'-biphenyl]-3-amine is a compound of interest due to its potential therapeutic applications. This article summarizes the biological activities associated with this compound, focusing on its antiproliferative, anti-inflammatory, and antimicrobial properties.
Chemical Structure and Properties
The compound features a biphenyl structure with difluoromethyl and amino substituents, which may influence its biological activity. The presence of fluorine atoms is known to enhance lipophilicity and metabolic stability, potentially impacting the compound's interaction with biological targets.
Antiproliferative Activity
Antiproliferative studies are crucial in evaluating the potential of compounds as anticancer agents. Research has shown that this compound exhibits significant cytotoxic effects against various cancer cell lines.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
The IC50 values indicate the concentration required to inhibit cell proliferation by 50%. These results suggest that the compound has promising activity against cervical and liver cancer cells.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been evaluated through various assays. The compound demonstrated a capacity to inhibit pro-inflammatory cytokines and reduce inflammation in cellular models.
Case Study: Inhibition of Cytokine Release
In a study involving activated mast cells, treatment with the compound resulted in a significant reduction in the release of cytokines such as TNF-alpha and IL-6. This suggests that the compound could be beneficial in treating inflammatory diseases by modulating immune responses.
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been investigated. Preliminary findings indicate that it possesses antibacterial properties against several strains of bacteria.
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
The MIC values reflect the lowest concentration of the compound that inhibits bacterial growth, indicating its potential as an antibacterial agent.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. Molecular docking studies suggest that the compound binds effectively to proteins involved in cell proliferation and inflammation pathways.
Q & A
Q. What synthetic methodologies are recommended for preparing 4',6-Difluoro-4-methyl-[1,1'-biphenyl]-3-amine?
The compound can be synthesized via Suzuki-Miyaura cross-coupling , a widely used method for biphenyl derivatives. For example:
- Step 1 : Use a fluorinated aryl boronic acid (e.g., 3-amino-4-methylphenylboronic acid) and a dihalogenated benzene (e.g., 1,3-difluoro-4-iodobenzene) as coupling partners .
- Step 2 : Employ a Pd catalyst (e.g., Pd(PPh₃)₄) with a base (e.g., K₂CO₃) in a solvent mixture (toluene/water) under reflux.
- Step 3 : Purify via column chromatography (hexane:EtOAc gradient) to isolate the product. Yield optimization requires careful control of stoichiometry and reaction time.
Q. How can the purity and structural integrity of this compound be validated?
Use a combination of:
- ¹H/¹³C NMR : Compare observed chemical shifts with predicted values. For example, aromatic protons in biphenyl systems typically resonate at δ 6.8–7.6 ppm, while amine protons appear at δ 3.5–5.0 ppm (solvent-dependent) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₁₂F₂N: calc. 220.0943, observed 220.0945) .
- Melting Point Analysis : Compare with literature values (if available) to assess crystallinity and purity.
Q. What safety precautions are critical during handling?
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles are mandatory due to potential toxicity (H315/H319 hazards) .
- Ventilation : Use fume hoods to avoid inhalation (H335 risk) .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation .
Advanced Research Questions
Q. How can regioselectivity challenges in fluorination be addressed during synthesis?
Fluorine substituents influence electronic and steric properties. To achieve 4',6-difluoro selectivity:
- Directing Groups : Introduce temporary groups (e.g., -NHBoc) to guide fluorination at meta/para positions .
- Transition Metal Catalysis : Use Pd/Cu systems for C–H activation at specific positions .
- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict reactive sites by analyzing Fukui indices or electrostatic potentials .
Q. What strategies resolve contradictions in crystallographic data for biphenylamines?
- Twinned Data Refinement : Use SHELXL for high-resolution datasets to model disordered fluorine atoms .
- Density Functional Theory (DFT) Optimization : Compare experimental bond lengths/angles (e.g., C–F: ~1.35 Å) with theoretical values .
- Synchrotron XRD : High-intensity beams improve resolution for low-crystallinity samples .
Q. How can the compound’s electronic properties be tuned for pharmacological applications?
- Substituent Effects : Add electron-withdrawing groups (e.g., -NO₂) to the biphenyl core to enhance binding affinity to biological targets .
- Structure-Activity Relationship (SAR) Studies : Test derivatives with varied fluorine/methyl positions against disease models (e.g., malaria or cancer) .
- LogP Optimization : Adjust lipophilicity via substituents to improve blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
